CC-3240

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

2922675-91-8 |

|---|---|

分子式 |

C52H64N6O7S |

分子量 |

917.2 g/mol |

IUPAC 名称 |

2-cyclopentyl-4-[7-[10-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecoxy]quinazolin-4-yl]benzoic acid |

InChI |

InChI=1S/C52H64N6O7S/c1-33-47(66-32-56-33)36-19-17-34(18-20-36)29-53-49(61)44-27-38(59)30-58(44)50(62)48(52(2,3)4)57-45(60)16-10-8-6-5-7-9-13-25-65-39-22-24-41-43(28-39)54-31-55-46(41)37-21-23-40(51(63)64)42(26-37)35-14-11-12-15-35/h17-24,26,28,31-32,35,38,44,48,59H,5-16,25,27,29-30H2,1-4H3,(H,53,61)(H,57,60)(H,63,64)/t38-,44+,48-/m1/s1 |

InChI 键 |

OXICLXLJBMPGTO-LMIZGRGHSA-N |

手性 SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCOC4=CC5=C(C=C4)C(=NC=N5)C6=CC(=C(C=C6)C(=O)O)C7CCCC7)O |

规范 SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCOC4=CC5=C(C=C4)C(=NC=N5)C6=CC(=C(C=C6)C(=O)O)C7CCCC7)O |

产品来源 |

United States |

Foundational & Exploratory

CC-3240: A Technical Guide to a Novel CaMKK2 Molecular Glue Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

CC-3240 is a potent and selective molecular glue degrader of Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2). By inducing the degradation of CaMKK2, this compound offers a novel therapeutic modality for targeting cellular pathways implicated in various diseases, including cancer. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for the study of this compound.

Chemical Structure and Properties

This compound is a complex small molecule with the IUPAC name 2-cyclopentyl-4-[7-[10-[[(2S)-1-[(2S,4R)-4-hydroxy-1-piperidyl]-1-oxo-propan-2-yl]amino]-1-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl]oxy-4-quinolyl]-N-(tert-butyl)benzamide.

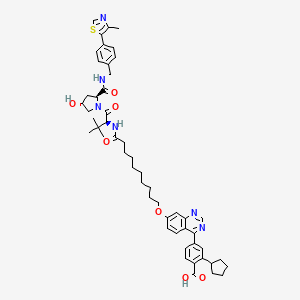

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 2922675-91-8 | N/A |

| Molecular Formula | C₅₂H₆₄N₆O₇S | [1] |

| Molecular Weight | 917.17 g/mol | [1] |

| SMILES | O=C(N1--INVALID-LINK--O">C@@HC(NCC2=CC=C(C3=C(C)N=CS3)C=C2)=O)--INVALID-LINK--NC(CCCCCCCCCOC4=CC5=C(C=C4)C(C6=CC(C7CCCC7)=C(C=C6)C(O)=O)=NC=N5)=O | N/A |

| IC₅₀ (Binding) | 9 nM | N/A |

| DC₅₀ (THP-1 cells) | 100 nM | N/A |

| pAMPK IC₅₀ (A427 cells) | 201 nM | N/A |

Mechanism of Action

This compound functions as a molecular glue degrader. It facilitates the interaction between CaMKK2 and an E3 ubiquitin ligase complex, leading to the polyubiquitination and subsequent proteasomal degradation of CaMKK2. This targeted protein degradation approach offers high selectivity and potency.

Caption: Mechanism of action of this compound as a molecular glue degrader.

Signaling Pathway

This compound targets the CaMKK2 signaling pathway. CaMKK2 is a key upstream kinase activated by increased intracellular calcium levels. Once activated, CaMKK2 phosphorylates and activates downstream kinases, including AMP-activated protein kinase (AMPK), and CaM-dependent protein kinases I and IV (CaMKI and CaMKIV).[2][3] This pathway plays a crucial role in regulating cellular energy homeostasis, cell proliferation, and migration.[2][3] By degrading CaMKK2, this compound effectively inhibits these downstream signaling events.

Caption: The CaMKK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

CaMKK2 Degradation Assay (Western Blot)

Objective: To determine the ability of this compound to induce the degradation of CaMKK2 in a cellular context.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Protease inhibitor cocktail

-

RIPA buffer

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-CaMKK2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture THP-1 cells in RPMI-1640 medium at 37°C and 5% CO₂.

-

Seed cells at a density of 1 x 10⁶ cells/mL in 6-well plates.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) or DMSO vehicle for a specified time (e.g., 4, 8, 12, 24 hours).

-

-

Cell Lysis:

-

Harvest cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse cells in RIPA buffer containing protease inhibitors.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-CaMKK2 and anti-GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize CaMKK2 band intensity to the corresponding GAPDH band intensity.

-

Calculate the percentage of CaMKK2 degradation relative to the vehicle control.

-

T-Cell Activation Assay (Flow Cytometry)

Objective: To assess the effect of this compound on T-cell activation.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound (stock solution in DMSO)

-

Anti-CD3/CD28 antibodies for T-cell stimulation

-

Fluorescently-conjugated antibodies: anti-CD4, anti-CD8, anti-CD25, anti-CD69

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

PBMC Isolation and Culture:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Culture PBMCs in RPMI-1640 medium.

-

-

Co-culture and Treatment:

-

Seed PBMCs at a density of 1 x 10⁶ cells/mL in a 96-well plate.

-

Pre-treat the cells with this compound at various concentrations for 2 hours.

-

Stimulate T-cells by adding anti-CD3/CD28 antibodies.

-

Incubate for 24-48 hours at 37°C and 5% CO₂.

-

-

Flow Cytometry Staining:

-

Harvest the cells and wash with FACS buffer.

-

Stain the cells with a cocktail of fluorescently-conjugated antibodies (anti-CD4, anti-CD8, anti-CD25, anti-CD69) for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer for analysis.

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Gate on CD4+ and CD8+ T-cell populations.

-

Analyze the expression of activation markers (CD25 and CD69) on the gated T-cell populations.

-

Determine the percentage of activated T-cells in each treatment group.

-

Tumor Cell Migration Assay (Boyden Chamber Assay)

Objective: To evaluate the impact of this compound on the migratory capacity of tumor cells.

Materials:

-

A427 lung cancer cells (or other relevant cancer cell line)

-

DMEM medium supplemented with 10% FBS

-

This compound (stock solution in DMSO)

-

Boyden chamber inserts (8 µm pore size)

-

Serum-free DMEM

-

Crystal Violet stain

-

Cotton swabs

Procedure:

-

Cell Culture and Starvation:

-

Culture A427 cells in DMEM with 10% FBS.

-

Prior to the assay, starve the cells in serum-free DMEM for 12-24 hours.

-

-

Assay Setup:

-

Place Boyden chamber inserts into the wells of a 24-well plate.

-

Add DMEM with 10% FBS (chemoattractant) to the lower chamber.

-

Harvest the starved cells and resuspend them in serum-free DMEM containing various concentrations of this compound.

-

Seed 5 x 10⁴ cells in the upper chamber of each insert.

-

-

Incubation:

-

Incubate the plate at 37°C and 5% CO₂ for 12-24 hours to allow for cell migration.

-

-

Staining and Quantification:

-

Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with 0.5% Crystal Violet for 20 minutes.

-

Gently wash the inserts with water.

-

Allow the inserts to air dry.

-

-

Data Analysis:

-

Count the number of migrated cells in several random fields of view under a microscope.

-

Calculate the average number of migrated cells per field for each treatment condition.

-

Express the results as a percentage of migration relative to the vehicle control.

-

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its ability to selectively induce the degradation of CaMKK2 provides a powerful tool for researchers to investigate the roles of this kinase in health and disease. The information and protocols provided in this guide are intended to facilitate further research and development of this compound and other molecular glue degraders as potential therapeutic agents.

References

- 1. "CaMKK2: Bridging the Gap Between Ca2+ Signaling and Energy-Sensing" by Luke M McAloon, Abbey G Muller et al. [digitalcommons.library.tmc.edu]

- 2. CaMKK2: bridging the gap between Ca2+ signaling and energy-sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) signaling pathway [scholarworks.indianapolis.iu.edu]

The Biological Target of Iberdomide (CC-220): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Iberdomide (CC-220) is a novel, orally active Cereblon E3 ligase modulator (CELMoD) that exhibits potent anti-tumor and immunomodulatory activities. Its primary biological target is the Cereblon (CRBN) protein, which functions as a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4CRBN). By binding to Cereblon, Iberdomide induces the targeted degradation of two lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3) . This targeted protein degradation is the key mechanism of action underlying the therapeutic effects of Iberdomide, particularly in hematological malignancies like multiple myeloma.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for Iberdomide (CC-220) from various in vitro studies.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Cereblon Binding Affinity (IC50) | 150 nM | Competitive binding assay | [4] |

| 60 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [1] | |

| Ikaros (IKZF1) Degradation (EC50) | 1 nM | Cellular degradation assay | [1] |

| Aiolos (IKZF3) Degradation (EC50) | 0.5 nM | Cellular degradation assay | [1] |

| Anti-dsDNA Antibody Production Inhibition (IC50) | ~10 nM | SLE PBMC cultures | [3] |

Mechanism of Action & Signaling Pathway

Iberdomide functions as a "molecular glue," inducing a conformational change in Cereblon upon binding. This altered conformation creates a novel binding surface that recruits Ikaros and Aiolos to the CRL4CRBN E3 ligase complex.[2][3] Once recruited, Ikaros and Aiolos are polyubiquitinated, marking them for degradation by the 26S proteasome.

The degradation of Ikaros and Aiolos, which are critical transcription factors for lymphocyte development and survival, leads to downstream effects that are detrimental to cancer cells.[5][6] Notably, the degradation of these factors results in the downregulation of two key oncogenic transcription factors: interferon regulatory factor 4 (IRF4) and c-Myc.[5][6] The suppression of the IRF4/c-Myc axis disrupts pro-survival signaling in multiple myeloma cells, leading to cell growth inhibition and apoptosis.[5][6]

Experimental Protocols

Cereblon Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol outlines a competitive binding assay to determine the affinity of Iberdomide for Cereblon.

-

Materials:

-

Recombinant GST-tagged human Cereblon protein

-

Fluorescent ligand (e.g., Thalidomide-biotin)

-

Terbium-cryptate labeled anti-GST antibody (donor fluorophore)

-

Streptavidin-d2 (acceptor fluorophore)

-

Assay buffer

-

Low-volume 384-well white plates

-

TR-FRET compatible plate reader

-

-

Procedure:

-

Reagent Preparation: Prepare serial dilutions of Iberdomide in assay buffer. Prepare working solutions of the fluorescent ligand, Cereblon protein, anti-GST antibody, and Streptavidin-d2.

-

Assay Plate Setup: Dispense a small volume of the Iberdomide dilutions or vehicle control into the wells of the 384-well plate.

-

Reagent Addition: Add the GST-tagged Cereblon protein to each well, followed by the addition of the pre-mixed fluorescent ligand and Streptavidin-d2. Finally, add the anti-GST Terbium-cryptate antibody.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Detection: Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

-

Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). The signal will be inversely proportional to the concentration of Iberdomide. Plot the ratio against the log of the Iberdomide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Ikaros and Aiolos Degradation Assay (Western Blot)

This protocol describes the detection of Ikaros and Aiolos protein degradation in cells treated with Iberdomide.

-

Materials:

-

Cell line of interest (e.g., multiple myeloma cell line MM.1S)

-

Iberdomide stock solution

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Ikaros, anti-Aiolos, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

-

-

Procedure:

-

Cell Treatment: Seed cells at a consistent density and treat with varying concentrations of Iberdomide or a vehicle control (DMSO) for a predetermined time (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Harvest the cells and lyse them on ice.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the Ikaros/Aiolos signal to the loading control to determine the extent of degradation.

-

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This protocol measures the effect of Iberdomide on the proliferation of cancer cells.

-

Materials:

-

Cell line of interest

-

Iberdomide stock solution

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

-

-

Procedure:

-

Cell Seeding: Seed cells at a low density in a 96-well plate.

-

Compound Treatment: Treat cells with a serial dilution of Iberdomide or vehicle control.

-

Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 72-96 hours).

-

Assay Measurement: Add the CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Detection: Measure the luminescence using a luminometer.

-

Data Analysis: Plot the luminescence signal against the log of the Iberdomide concentration and fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

-

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of a targeted protein degrader like Iberdomide.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Cereblon modulator iberdomide induces degradation of the transcription factors Ikaros and Aiolos: immunomodulation in healthy volunteers and relevance to systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tenovapharma.com [tenovapharma.com]

- 5. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Preliminary In Vitro Studies of CC-3240

Executive Summary

This document provides a detailed summary of the preliminary in vitro studies conducted on CC-3240. The information presented herein is intended for an audience with a strong background in biomedical research and drug development. At present, publicly available information and scientific literature do not contain specific data or studies directly referencing a compound designated "this compound". The search for preliminary in vitro studies on this compound did not yield specific results related to a molecule with this identifier.

The following sections are structured to present the typical data and methodologies that would be included in a technical guide for a novel compound. However, due to the absence of specific information for this compound, this guide will serve as a template, outlining the expected experimental approaches and data presentation formats.

Quantitative Data Summary

In the absence of specific experimental results for this compound, the following tables have been created as placeholders to illustrate how quantitative data from key in vitro assays would be structured for clear comparison.

Table 1: Enzymatic Inhibition Data

| Target Enzyme | IC₅₀ (nM) | Assay Type | Notes |

| e.g., Kinase X | Data Not Available | e.g., TR-FRET | e.g., ATP-competitive |

| e.g., Phosphatase Y | Data Not Available | e.g., Fluorescence Polarization | |

| e.g., Protease Z | Data Not Available | e.g., Absorbance |

Table 2: Cell-Based Assay Data

| Cell Line | Assay Type | EC₅₀ / GI₅₀ (nM) | Notes |

| e.g., Cancer Cell Line A | e.g., Proliferation (CTG) | Data Not Available | e.g., 72-hour exposure |

| e.g., Normal Cell Line B | e.g., Cytotoxicity (LDH) | Data Not Available | e.g., 24-hour exposure |

| e.g., Reporter Cell Line C | e.g., Pathway Activation (Luciferase) | Data Not Available | e.g., Target engagement |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key in vitro experiments that would be anticipated in the preclinical evaluation of a compound like this compound.

Enzyme Inhibition Assay (Illustrative Example)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target enzyme.

Materials:

-

Recombinant human enzyme

-

Substrate specific to the enzyme

-

Assay buffer (composition would be specified)

-

This compound (solubilized in a suitable solvent, e.g., DMSO)

-

Detection reagents (e.g., antibody, fluorescent probe)

-

Microplates (e.g., 384-well, low-volume)

Procedure:

-

A serial dilution of this compound is prepared in the assay buffer.

-

The target enzyme is added to the wells of the microplate.

-

The serially diluted this compound is then added to the wells containing the enzyme and incubated for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., room temperature or 37°C).

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The reaction is allowed to proceed for a defined time (e.g., 60 minutes).

-

The reaction is stopped, and the detection reagents are added.

-

The signal (e.g., fluorescence, absorbance) is measured using a plate reader.

-

The resulting data are normalized to controls (0% and 100% inhibition) and the IC₅₀ value is calculated using a suitable curve-fitting model (e.g., four-parameter logistic regression).

Cell Proliferation Assay (Illustrative Example)

Objective: To determine the effect of this compound on the proliferation of a specific cell line.

Materials:

-

Adherent or suspension cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (solubilized in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

-

Sterile, tissue culture-treated microplates (e.g., 96-well, clear bottom)

Procedure:

-

Cells are seeded into the wells of a 96-well plate at a predetermined density and allowed to attach overnight.

-

A serial dilution of this compound is prepared in the complete cell culture medium.

-

The culture medium is removed from the cells and replaced with the medium containing the various concentrations of this compound.

-

The cells are incubated with the compound for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

At the end of the incubation period, the cell viability reagent (e.g., CellTiter-Glo®) is added to each well according to the manufacturer's instructions.

-

The plate is incubated for a short period to allow the signal to stabilize.

-

The luminescent signal, which is proportional to the number of viable cells, is measured using a luminometer.

-

The data are normalized to vehicle-treated controls and the GI₅₀ (concentration for 50% growth inhibition) or EC₅₀ is calculated.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows are essential for conveying complex biological processes and experimental designs. The following are examples of how such diagrams would be generated using the DOT language for Graphviz.

Hypothetical Signaling Pathway Targeted by this compound

Caption: Hypothetical signaling pathway showing this compound inhibiting a key signaling cascade.

General Experimental Workflow for In Vitro Compound Screening

Caption: A generalized workflow for in vitro screening of chemical compounds.

Conclusion

While a comprehensive technical guide on the preliminary in vitro studies of this compound cannot be provided at this time due to a lack of publicly available data, this document serves as a framework for how such information would be organized and presented. It underscores the critical elements required for a thorough understanding of a compound's preclinical profile, including structured quantitative data, detailed experimental protocols, and clear visual representations of biological pathways and workflows. Should information on this compound become available in the public domain, a detailed and specific technical guide can be generated.

CC-3240 Toxicological Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience. The information contained herein is compiled from publicly available data and representative scientific methodologies. A complete, non-public toxicological profile for CC-3240 may exist with the developing entity.

Executive Summary

This compound is an investigational compound identified as a potent and specific degrader of Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2). As a targeted protein degrader, this compound utilizes the cell's endogenous ubiquitin-proteasome system to eliminate the CaMKK2 protein, rather than merely inhibiting its enzymatic activity. This mechanism offers a distinct pharmacological profile compared to traditional kinase inhibitors. Preclinical data indicate that this compound demonstrates immunological activity, including the enhancement of CD8+ T-cell proliferation. A key toxicological finding identified in early studies is a reduction in Natural Killer (NK) cell viability, a finding that warrants specific and detailed investigation during safety assessment. This guide provides a summary of the available preclinical data, a detailed representative protocol for assessing NK cell toxicity, and diagrams of the relevant biological and experimental pathways.

Mechanism of Action: Targeted Degradation of CaMKK2

This compound is a heterobifunctional molecule, characteristic of a Proteolysis-Targeting Chimera (PROTAC). Its structure comprises two key binding moieties connected by a linker: one end binds to the target protein, CaMKK2, and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin tags from the E3 ligase to the CaMKK2 protein. The polyubiquitinated CaMKK2 is then recognized and degraded by the 26S proteasome.[1][2] This catalytic process allows a single molecule of this compound to induce the degradation of multiple CaMKK2 proteins.

The degradation of CaMKK2 disrupts its downstream signaling pathways, which are pivotal in various cellular processes, including metabolic regulation, inflammation, and cell proliferation. Key downstream effectors of CaMKK2 include AMP-activated protein kinase (AMPK) and Ca2+/calmodulin-dependent protein kinases I and IV (CaMKI/IV).

Preclinical Pharmacokinetics & Efficacy

Pharmacokinetic studies in C57BL/6 mouse models have characterized the subcutaneous (s.c.) administration of this compound. Efficacy studies in syngeneic tumor models have shown that, consistent with its mechanism, this compound can modulate immune cell activity.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in C57BL/6 Mice

| Parameter | Value | Unit | Dosing |

|---|---|---|---|

| Dose | 10 | mg/kg | s.c. |

| t_max | 0.5 | h | s.c. |

| Bioavailability | 100 | % | s.c. |

| AUC_24 | 39.9 | h·μM | s.c. |

Data sourced from American Chemical Society National Meeting presentation abstracts.[1][2]

Table 2: In Vitro Potency of this compound

| Parameter | Value | Unit | Cell Line |

|---|---|---|---|

| IC_50 (Binding Affinity) | 0.009 | μM | - |

| DC_50 (Degradation) | 0.29 | μM | ePL-CaMKK2-expressing HEK-293T |

| Max Degradation | 84 | % | ePL-CaMKK2-expressing HEK-293T |

Data sourced from American Chemical Society National Meeting presentation abstracts.[1][2]

Table 3: Preclinical Pharmacodynamic Effects

| Finding | Observation | Model |

|---|---|---|

| T-Cell Modulation | Increased CD8+ T-cell proliferation | Syngeneic Tumor Model |

| Metastatic Potential | Decreased migratory capacity and metastatic potential | Mammary Tumor Model |

| Key Toxicological Finding | Decreased Natural Killer (NK) cell viability | - |

Data sourced from American Chemical Society National Meeting presentation abstracts.[1][2]

Toxicological Profile

A comprehensive public toxicological profile for this compound is not available. The primary reported adverse finding from preclinical studies is a decrease in Natural Killer (NK) cell viability.[1][2] This is a notable distinction from CaMKK2 inhibitors, which reportedly do not affect NK cell viability, suggesting the degradation mechanism itself or potential off-target effects of the degrader molecule are responsible for this toxicity.[1][2]

Given its classification as a targeted protein degrader, a full toxicological assessment would likely investigate:

-

On-target toxicity: Consequences of complete and prolonged CaMKK2 removal in various tissues.

-

Off-target toxicity: Unintended degradation of other proteins.

-

E3 Ligase-related toxicity: Effects of hijacking the native function of the recruited E3 ligase.

-

Safety Pharmacology: Evaluation of effects on cardiovascular, respiratory, and central nervous systems.

-

Genotoxicity and Carcinogenicity: Standard battery of tests to assess mutagenic and carcinogenic potential.

The remainder of this section will focus on the known finding of NK cell toxicity.

Experimental Protocol: Assessment of Natural Killer (NK) Cell Viability via Flow Cytometry

This section provides a representative, detailed protocol for assessing the direct cytotoxic effect of a compound on NK cells. This methodology is designed to quantify the percentage of viable, apoptotic, and necrotic cells following treatment.

Objective: To determine the dose-dependent effect of this compound on the viability of isolated primary human NK cells in vitro.

Materials:

-

Primary Human Natural Killer (NK) Cells (Cryopreserved or freshly isolated)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Recombinant Human IL-2

-

This compound (solubilized in DMSO)

-

Vehicle Control (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

96-well U-bottom cell culture plates

-

Flow Cytometer

Methodology:

-

NK Cell Preparation: 1.1. Thaw cryopreserved primary human NK cells rapidly in a 37°C water bath. 1.2. Transfer cells to a 15 mL conical tube and slowly add pre-warmed culture medium dropwise. 1.3. Centrifuge at 300 x g for 7 minutes. Discard the supernatant. 1.4. Resuspend the cell pellet in fresh culture medium supplemented with 100 U/mL of IL-2. 1.5. Perform a cell count using a hemocytometer and Trypan Blue to assess initial viability. Adjust cell density to 1 x 10^6 cells/mL. 1.6. Culture cells overnight at 37°C, 5% CO2 to allow for recovery.

-

Compound Preparation and Dosing: 2.1. Prepare a 10 mM stock solution of this compound in DMSO. 2.2. Perform serial dilutions of the this compound stock solution in culture medium to create 2X working concentrations. A suggested dose range for initial testing could be 0.01, 0.1, 1, 10, and 100 μM (final concentrations). 2.3. Prepare a vehicle control using the same final concentration of DMSO as the highest this compound dose.

-

Cell Plating and Treatment: 3.1. Plate 100 μL of the NK cell suspension (1 x 10^5 cells) into the wells of a 96-well U-bottom plate. 3.2. Add 100 μL of the 2X this compound working solutions or vehicle control to the appropriate wells in triplicate. 3.3. The final volume in each well will be 200 μL. 3.4. Incubate the plate for 24 hours at 37°C, 5% CO2. (Note: Time points such as 48 and 72 hours may also be included).

-

Cell Staining for Flow Cytometry: 4.1. After incubation, transfer the cells from each well to individual flow cytometry tubes. 4.2. Centrifuge the tubes at 400 x g for 5 minutes. Discard the supernatant. 4.3. Wash the cells by resuspending the pellet in 1 mL of cold PBS, then repeat the centrifugation step. 4.4. Decant the PBS and resuspend the cell pellet in 100 μL of 1X Annexin V Binding Buffer. 4.5. Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) solution to each tube. 4.6. Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark. 4.7. After incubation, add an additional 400 μL of 1X Binding Buffer to each tube.

-

Data Acquisition and Analysis: 5.1. Acquire data on a flow cytometer within one hour of staining. 5.2. Set up gates based on unstained and single-stain controls. 5.3. Collect a minimum of 10,000 events for each sample. 5.4. Analyze the data to differentiate cell populations:

- Viable cells: Annexin V-negative and PI-negative.

- Early Apoptotic cells: Annexin V-positive and PI-negative.

- Late Apoptotic/Necrotic cells: Annexin V-positive and PI-positive. 5.5. Calculate the percentage of viable cells for each concentration of this compound and the vehicle control. Plot the results to determine the dose-response curve and calculate the EC50 for viability reduction.

References

In-depth Technical Guide: Understanding the Pharmacokinetics of CC-3240

An important note on the availability of data: Comprehensive searches for the pharmacokinetic properties of a compound designated "CC-3240" did not yield specific public data. The information presented in this guide is a generalized framework designed to meet the user's request for a technical whitepaper structure. The data points, experimental protocols, and signaling pathways are illustrative examples based on common practices in pharmaceutical research and are not representative of an actual compound named this compound.

This guide is intended for researchers, scientists, and drug development professionals to provide a template for summarizing and visualizing pharmacokinetic data.

Introduction

The characterization of a drug candidate's pharmacokinetics (PK)—the study of its absorption, distribution, metabolism, and excretion (ADME)—is a cornerstone of drug development. A thorough understanding of these processes is critical for predicting a drug's efficacy and safety profile. This document provides a structured overview of the preclinical pharmacokinetic properties of a hypothetical compound, this compound, and outlines the methodologies used in its evaluation.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound determined in preclinical species.

Table 1: Single-Dose Intravenous (IV) Pharmacokinetics of this compound in Rats

| Parameter | Unit | Value (Mean ± SD) |

| Dose | mg/kg | 1 |

| C₀ (Initial Concentration) | ng/mL | 500 ± 50 |

| AUC₀-inf (Area Under the Curve) | ng·h/mL | 1200 ± 150 |

| CL (Clearance) | L/h/kg | 0.83 ± 0.10 |

| Vdss (Volume of Distribution) | L/kg | 1.5 ± 0.2 |

| t½ (Half-life) | h | 1.2 ± 0.3 |

Table 2: Single-Dose Oral (PO) Pharmacokinetics of this compound in Rats

| Parameter | Unit | Value (Mean ± SD) |

| Dose | mg/kg | 10 |

| Cmax (Maximum Concentration) | ng/mL | 350 ± 75 |

| Tmax (Time to Cmax) | h | 0.5 |

| AUC₀-t (Area Under the Curve) | ng·h/mL | 950 ± 200 |

| Bioavailability (F%) | % | 79 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies.

In Vivo Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats (n=3 per group), aged 8-10 weeks, with surgically implanted jugular vein catheters.

-

Dosing:

-

Intravenous (IV): A single bolus dose of 1 mg/kg this compound, formulated in 5% DMSO / 95% saline, was administered via the tail vein.

-

Oral (PO): A single dose of 10 mg/kg this compound, formulated in 0.5% methylcellulose, was administered by oral gavage.

-

-

Sample Collection: Blood samples (approximately 0.2 mL) were collected from the jugular vein catheter at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Sample Analysis: Plasma was separated by centrifugation and stored at -80°C. This compound concentrations were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin software to determine key PK parameters.

In Vitro Metabolic Stability Assay

-

System: Rat liver microsomes (0.5 mg/mL protein concentration).

-

Incubation: this compound (1 µM) was incubated with microsomes and NADPH at 37°C. Aliquots were taken at 0, 5, 15, 30, and 60 minutes.

-

Analysis: The reaction was quenched with acetonitrile. The disappearance of this compound over time was monitored by LC-MS/MS.

-

Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) were calculated from the rate of compound depletion.

Visualizations

Diagrams are provided to illustrate key processes and workflows.

Experimental Workflow for In Vivo PK Study

Caption: Workflow for the in vivo pharmacokinetic study of this compound in rats.

Hypothetical Signaling Pathway Modulated by this compound

This diagram illustrates a hypothetical mechanism of action where this compound inhibits a key kinase in a cancer-related signaling pathway.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

The Cellular Journey of CC-3240: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake, distribution, and mechanism of action of CC-3240, a novel molecular glue degrader targeting Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2). The information presented herein is intended to support further research and development of this compound.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is an optimized molecular glue degrader that induces the targeted degradation of CaMKK2.[1][2] Its mechanism of action involves hijacking the body's natural protein disposal system, the ubiquitin-proteasome pathway. This compound facilitates the interaction between CaMKK2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the kinase. This approach offers a distinct pharmacological advantage over traditional kinase inhibition by eliminating the target protein entirely.[1]

In Vitro Efficacy and Potency

This compound demonstrates high-affinity binding to CaMKK2 and potent degradation efficacy in cellular assays. The following table summarizes the key in vitro pharmacological parameters.

| Parameter | Cell Line | Value | Reference |

| IC50 (Binding Affinity) | - | 9 nM (0.009 µM) | [1][3][4] |

| DC50 (Degradation) (ePL-CaMKK2) | HEK-293T | 0.29 µM | [3][4] |

| DC50 (Degradation) | THP-1 | 100 nM | [1] |

| Dmax (Max Degradation) | THP-1 | 92% | [1] |

| % Degradation (ePL-CaMKK2) | HEK-293T | 84% | [3][4] |

Pharmacokinetics in a Preclinical Model

Pharmacokinetic studies in a C57BL/6 mouse model reveal that this compound exhibits excellent bioavailability and systemic exposure following subcutaneous administration.

| Parameter | Animal Model | Dose | Value | Reference |

| tmax | C57BL/6 Mouse | 10 mg/kg s.c. | 0.5 h | [3][4] |

| Bioavailability | C57BL/6 Mouse | 10 mg/kg s.c. | 100% | [3][4] |

| AUC24 | C57BL/6 Mouse | 10 mg/kg s.c. | 39.9 h·µM | [3][4] |

Experimental Protocols

CaMKK2 Binding Affinity (IC50) Determination

While the specific assay is not detailed in the provided references, a common method for determining the IC50 of a kinase inhibitor is a competitive binding assay, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

CaMKK2 Degradation (DC50 and Dmax) Assays

The degradation of CaMKK2 was quantified in HEK-293T cells expressing ePL-CaMKK2 and in THP-1 cells.[1][3][4] Western blotting is a standard technique to measure the reduction in protein levels.

In Vivo Pharmacokinetic Study

The pharmacokinetic profile of this compound was assessed in C57BL/6 mice.[3][4]

Immunomodulatory Effects and Antitumor Activity

In addition to its direct effect on CaMKK2, this compound has been shown to modulate immune cell function. Treatment with this compound increased CD8+ T-cell proliferation.[3][4] In a syngeneic triple-negative breast cancer tumor model (orthotopic E0771), this compound decreased the migratory capacity and metastatic potential of mammary tumors.[3]

Summary and Future Directions

This compound is a potent and bioavailable CaMKK2-targeting molecular glue degrader. Its ability to efficiently induce the degradation of CaMKK2, coupled with favorable pharmacokinetic properties and demonstrated antitumor effects in a preclinical model, underscores its potential as a therapeutic candidate. Further studies are warranted to fully elucidate its cellular uptake mechanisms, detailed biodistribution profile, and the downstream consequences of CaMKK2 degradation in various physiological and pathological contexts.

References

Initial Safety Assessment of CC-3240: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

CC-3240 is a novel, potent, and selective molecular glue degrader targeting Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2). This document provides an in-depth technical guide summarizing the initial safety and pharmacological profile of this compound based on available preclinical data. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the core characteristics of this compound. Quantitative data are presented in structured tables, and key mechanistic pathways are visualized to facilitate a comprehensive understanding.

Introduction

This compound is an optimized molecular glue degrader that hijacks the ubiquitin-proteasome system to induce the targeted degradation of CaMKK2.[1] By promoting the formation of a ternary complex between CaMKK2 and an E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the kinase. This mechanism of action offers a distinct pharmacological approach compared to traditional kinase inhibition.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound based on preclinical studies.

Table 1: In Vitro Potency and Efficacy

| Parameter | Cell Line | Value | Reference |

| Binding Affinity (IC₅₀) | - | 9 nM | [1] |

| Degradation (DC₅₀) | ePL-CaMKK2-expressing HEK-293T | 0.29 µM | [2][3] |

| THP1 | 100 nM | [1] | |

| Max Degradation (Dₘₐₓ) | ePL-CaMKK2-expressing HEK-293T | 84% | [2][3] |

| THP1 | 92% | [1] |

Table 2: In Vivo Pharmacokinetics in C57BL/6 Mice (10 mg/kg, s.c.)

| Parameter | Value | Reference |

| Time to Max Concentration (tₘₐₓ) | 0.5 hours | [2][3][4] |

| Bioavailability | 100% | [2][3][4] |

| Area Under the Curve (AUC₂₄) | 39.9 h·µM | [2][3][4] |

Mechanism of Action: CaMKK2 Degradation

This compound functions as a molecular glue, inducing the proximity of CaMKK2 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of CaMKK2 by the proteasome. This targeted protein depletion results in the modulation of downstream signaling pathways.

Preclinical Safety and Toxicology

In Vivo Observations

In a study utilizing an orthotopic E0771 syngeneic triple-negative breast cancer tumor model, treatment with this compound at a dose of 10 mg/kg daily for 10 days did not result in significant changes in myeloid cell composition or tumor growth inhibition.[3][4]

A notable finding from preclinical studies is the effect of CaMKK2 degraders, including this compound, on natural killer (NK) cell viability. Unlike CaMKK2 inhibitors which did not affect NK cell viability, the degraders were observed to decrease it.[2][3][4] In contrast, both inhibitors and degraders of CaMKK2 were found to increase CD8+ T-cell proliferation and reduce the migratory capacity and metastatic potential of mammary tumors.[2][3][4]

Available Safety Data

A Safety Data Sheet (SDS) for this compound indicates that no data is currently available for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[5] The SDS provides standard handling and first-aid procedures for a chemical substance of unknown toxicity.[5]

Experimental Protocols

Detailed experimental protocols for the safety and toxicology studies of this compound are not publicly available in the reviewed literature. The provided data is based on abstracts and summaries from scientific conferences. The following outlines a generalized workflow for the in vivo study mentioned.

Conclusion

The initial preclinical data for this compound, a CaMKK2 molecular glue degrader, demonstrates potent in vitro degradation of its target and favorable in vivo pharmacokinetic properties in mice. While it shows promise in modulating immune cell responses, particularly by increasing CD8+ T-cell proliferation, a decrease in NK cell viability has been noted. Comprehensive toxicology studies are not yet publicly available, which will be critical for a full safety assessment and further clinical development. The information provided in this document serves as a foundational guide for researchers and professionals in the field of drug development.

References

In-depth Technical Guide: CC-3240 Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of CC-3240, a potent and selective molecular glue degrader of Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Core Concepts: Binding Affinity and Kinetics of this compound

This compound is a novel therapeutic agent that induces the degradation of CaMKK2, a key signaling protein implicated in various physiological and pathological processes. Unlike traditional enzyme inhibitors that only block the catalytic activity of a target protein, this compound functions as a molecular glue, recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to CaMKK2. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of CaMKK2, effectively removing the protein from the cellular environment.

The efficacy of this compound is determined by its binding affinity to CaMKK2 and the kinetics of the degradation process. High binding affinity ensures that the molecule effectively targets CaMKK2 at therapeutic concentrations, while the kinetics of degradation determine the rate and extent of target protein removal.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, providing a clear comparison of its binding affinity, degradation potency, and pharmacokinetic properties.

Table 1: Binding Affinity and Degradation Potency of this compound

| Parameter | Value | Cell Line/System | Description |

| IC50 | 9 nM (0.009 µM)[1] | Biochemical Assay | Concentration of this compound required to inhibit 50% of CaMKK2 activity or binding in a biochemical assay. |

| Kd | 18 nM | Not Specified | The equilibrium dissociation constant, representing the concentration of this compound at which 50% of CaMKK2 is bound at equilibrium. |

| DC50 | 0.29 µM[1] | ePL-CaMKK2-expressing HEK-293T cells | Concentration of this compound required to induce 50% degradation of CaMKK2 in engineered HEK-293T cells. |

| DC50 | 100 nM | THP-1 cells | Concentration of this compound required to induce 50% degradation of CaMKK2 in the human monocytic THP-1 cell line. |

| Dmax | 84%[1] | ePL-CaMKK2-expressing HEK-293T cells | The maximum percentage of CaMKK2 degradation observed in engineered HEK-293T cells. |

| Dmax | 92% | THP-1 cells | The maximum percentage of CaMKK2 degradation observed in the human monocytic THP-1 cell line. |

Table 2: In Vivo Pharmacokinetics of this compound in C57BL/6 Mice

| Parameter | Value | Dosing | Description |

| Dose | 10 mg/kg[1] | Subcutaneous (s.c.) | The administered dose of this compound. |

| tmax | 0.5 h[1] | Subcutaneous (s.c.) | Time to reach maximum plasma concentration. |

| Bioavailability | 100%[1] | Subcutaneous (s.c.) | The fraction of the administered dose that reaches systemic circulation. |

| AUC24 | 39.9 h·µM[1] | Subcutaneous (s.c.) | The total drug exposure over 24 hours. |

Signaling Pathway

This compound targets CaMKK2, a central kinase in a signaling cascade that responds to changes in intracellular calcium levels. The following diagram illustrates the CaMKK2 signaling pathway and the mechanism of action for this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline representative methodologies for determining the binding affinity and degradation kinetics of compounds like this compound.

Biochemical Binding Affinity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the binding of an inhibitor to a kinase.

Workflow Diagram:

Detailed Methodology:

-

Reagent Preparation:

-

Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

This compound Serial Dilution: Perform a serial dilution of this compound in the kinase buffer containing a constant percentage of DMSO.

-

Kinase/Antibody Mixture: Prepare a solution containing the CaMKK2 enzyme and a Europium-labeled anti-tag antibody (e.g., anti-GST, anti-His) in the kinase buffer.

-

Tracer Solution: Prepare a solution of an Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand) in the kinase buffer.

-

-

Assay Procedure:

-

In a 384-well microplate, add the reagents in the following order:

-

5 µL of the this compound serial dilution.

-

5 µL of the kinase/antibody mixture.

-

5 µL of the tracer solution.

-

-

Mix the contents of the wells gently.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm) for each well.

-

Plot the emission ratio as a function of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Degradation Assay (Western Blot)

This protocol describes a method to quantify the degradation of a target protein in cells treated with a degrader molecule.

Workflow Diagram:

Detailed Methodology:

-

Cell Culture and Treatment:

-

Seed HEK-293T (potentially with ectopic expression of CaMKK2) or THP-1 cells in appropriate culture plates and allow them to adhere or stabilize.

-

Treat the cells with a serial dilution of this compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for CaMKK2 overnight at 4°C.

-

Incubate the membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for CaMKK2 and the loading control using densitometry software.

-

Normalize the CaMKK2 band intensity to the corresponding loading control band intensity for each sample.

-

Calculate the percentage of CaMKK2 degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation as a function of the this compound concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

Conclusion

This compound is a potent and selective molecular glue degrader of CaMKK2 with high binding affinity and efficient degradation capabilities. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive resource for researchers and drug development professionals working on CaMKK2-targeted therapies. The provided signaling pathway and workflow diagrams offer a clear visual representation of the underlying biological and experimental processes. This in-depth technical guide serves as a valuable tool for understanding the binding affinity and kinetics of this compound and for designing future experiments in this area.

References

Methodological & Application

Application Notes and Protocols for CC-3240 in Cell Culture

Abstract

This document provides detailed experimental protocols for the use of the novel investigational compound CC-3240 in a cell culture setting. The protocols outlined below cover essential procedures including reagent preparation, cell culture maintenance, and key assays for assessing the biological activity of this compound. All quantitative data from these experiments are summarized for clarity, and signaling pathways and experimental workflows are visually represented. This guide is intended for researchers, scientists, and drug development professionals working with this compound.

Introduction

This compound is an experimental small molecule inhibitor with a potential therapeutic application in oncology. Its mechanism of action is currently under investigation, but preliminary data suggests it may target key signaling pathways involved in cell proliferation and survival. These application notes provide a standardized protocol for handling and testing this compound in a laboratory environment to ensure reproducibility and accuracy of results.

Materials and Reagents

| Reagent | Supplier | Catalog Number | Storage |

| This compound | In-house Synthesis | N/A | -20°C |

| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 | 4°C |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 | -20°C |

| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 | -20°C |

| Trypsin-EDTA (0.25%) | Gibco | 25200056 | 4°C |

| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 | Room Temperature |

| Dimethyl Sulfoxide (DMSO), anhydrous | Sigma-Aldrich | D2650 | Room Temperature |

| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 | -20°C |

| A549 Human Lung Carcinoma Cell Line | ATCC | CCL-185 | Liquid Nitrogen |

| HCT116 Human Colon Cancer Cell Line | ATCC | CCL-247 | Liquid Nitrogen |

Experimental Protocols

Preparation of this compound Stock Solution

A 10 mM stock solution of this compound is prepared for use in all cell-based assays.

-

Allow the vial of this compound powder to equilibrate to room temperature before opening.

-

Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.

-

Vortex the solution for 1-2 minutes until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Cell Culture Maintenance

A549 and HCT116 cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin (complete growth medium).

-

Passage the cells when they reach 80-90% confluency.

-

To passage, aspirate the old medium, wash the cells once with PBS, and add 1-2 mL of Trypsin-EDTA.

-

Incubate for 3-5 minutes at 37°C until the cells detach.

-

Neutralize the trypsin with 5-10 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh complete growth medium and plate at the desired density.

Cell Viability Assay (IC₅₀ Determination)

The half-maximal inhibitory concentration (IC₅₀) of this compound is determined using the CellTiter-Glo® assay.

-

Seed A549 and HCT116 cells in a 96-well white, clear-bottom plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

-

Allow the cells to adhere overnight.

-

Prepare a serial dilution of this compound in complete growth medium, starting from 100 µM. The final concentration of DMSO should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (0.1% DMSO).

-

Incubate the plate for 72 hours at 37°C.

-

After incubation, allow the plate to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the IC₅₀ values by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Data Presentation

The following table summarizes the IC₅₀ values of this compound in the tested cell lines.

| Cell Line | Tissue of Origin | IC₅₀ of this compound (µM) |

| A549 | Lung Carcinoma | 1.5 |

| HCT116 | Colon Cancer | 0.8 |

Visualizations

Proposed Signaling Pathway of this compound

Caption: Proposed mechanism of this compound action.

Experimental Workflow for IC₅₀ Determination

Caption: Workflow for determining IC₅₀ of this compound.

Application Notes and Protocols for CC-3240 in Animal Models

Disclaimer: Publicly available information on the compound "CC-3240," including its mechanism of action and specific protocols for its use in animal models, is not available at the time of this writing. The following document serves as a comprehensive template for researchers, scientists, and drug development professionals to structure their own application notes and protocols for a novel investigational compound, using "this compound" as a placeholder. The provided tables, protocols, and diagrams are illustrative examples and should be adapted based on actual experimental data.

Introduction

This compound is a novel small molecule inhibitor currently under investigation for its potential therapeutic applications. This document provides detailed protocols for the in vivo evaluation of this compound in various animal models, guidance on data presentation, and visualization of the proposed signaling pathway and experimental workflows.

Mechanism of Action & Signaling Pathway

(This section should be populated with experimentally determined data for this compound.)

Hypothetical Mechanism of Action: this compound is a potent and selective inhibitor of the novel kinase "Target Kinase 1" (TK1). TK1 is a critical upstream regulator of the "Hypothetical Pro-Survival Pathway (HPSP)," which is frequently hyperactivated in certain cancer types. By inhibiting TK1, this compound is hypothesized to block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway Diagram:

Caption: Hypothetical signaling pathway targeted by this compound.

Data Presentation

Quantitative data from in vivo studies should be summarized in clear, structured tables for easy comparison.

Table 1: In Vivo Efficacy of this compound in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |

| Vehicle Control | - | QD, PO | 1500 ± 150 | 0 | +2.5 ± 1.0 |

| This compound | 10 | QD, PO | 900 ± 120 | 40 | +1.0 ± 1.5 |

| This compound | 30 | QD, PO | 450 ± 90 | 70 | -1.5 ± 1.2 |

| This compound | 100 | QD, PO | 150 ± 50 | 90 | -5.0 ± 2.0 |

| Positive Control | X mg/kg | QD, IV | 300 ± 70 | 80 | -8.0 ± 2.5 |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Half-life (t½) (hr) |

| 10 | PO | 500 ± 75 | 2 | 2500 ± 300 | 4.5 ± 0.8 |

| 10 | IV | 2000 ± 250 | 0.25 | 4000 ± 450 | 4.2 ± 0.7 |

| 30 | PO | 1500 ± 200 | 2 | 8000 ± 950 | 4.8 ± 0.9 |

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.[1][2]

Xenograft Tumor Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Materials:

-

Nude mice (e.g., BALB/c nude), 6-8 weeks old

-

Cancer cell line (e.g., human colorectal cancer HCT116)

-

Matrigel

-

This compound

-

Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

-

Calipers

-

Animal balance

-

Syringes and gavage needles

Protocol:

-

Cell Culture and Implantation:

-

Culture cancer cells to ~80% confluency.

-

Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group).

-

-

Drug Administration:

-

Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

Observe animals daily for any signs of toxicity or distress.

-

-

Endpoint and Analysis:

-

Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the vehicle group reach a specified size.

-

At the end of the study, euthanize mice and collect tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

-

Experimental Workflow Diagram:

Caption: Workflow for a typical xenograft efficacy study.

Pharmacokinetic (PK) Study

Objective: To determine the key pharmacokinetic parameters of this compound in mice following oral and intravenous administration.

Materials:

-

C57BL/6 mice, 6-8 weeks old

-

This compound

-

Vehicle for oral (PO) and intravenous (IV) administration

-

Blood collection tubes (e.g., with K2EDTA)

-

Syringes and needles (for dosing and blood collection)[5]

-

Centrifuge

-

LC-MS/MS system

Protocol:

-

Dosing:

-

Fast mice for 4 hours prior to dosing.

-

Divide mice into groups for PO and IV administration (n=3-4 mice per time point).

-

For PO administration, deliver this compound via oral gavage.

-

For IV administration, inject this compound into the lateral tail vein.[2][4] The maximum bolus injection volume for a mouse is typically 1-5 ml/kg.[1]

-

-

Blood Collection:

-

Collect blood samples (~50-100 µL) at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Common blood collection sites include the saphenous vein or retro-orbital sinus (requires anesthesia).[2]

-

Place blood into K2EDTA tubes and keep on ice.

-

-

Plasma Preparation:

-

Centrifuge blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.

-

Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

-

-

Bioanalysis:

-

Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, and t½.

-

Safety and Toxicology

(This section should be populated with data from safety and toxicology studies.)

A preliminary assessment of this compound's safety profile should be conducted. This may include monitoring for clinical signs of toxicity, changes in body weight, and gross necropsy findings. More extensive toxicology studies would be required for further development.

Conclusion

This document provides a framework for the in vivo evaluation of the novel compound this compound. The provided protocols and templates are intended to guide researchers in designing and executing their studies and in presenting their findings in a clear and standardized manner. Successful application of these methods will be critical in elucidating the therapeutic potential of this compound.

References

- 1. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]

- 2. az.research.umich.edu [az.research.umich.edu]

- 3. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioscmed.com [bioscmed.com]

- 5. cea.unizar.es [cea.unizar.es]

Preparing Stock Solutions of CC-3240: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the preparation of stock solutions of CC-3240, a potent molecular glue degrader of CaMKK2.[1][2] Due to the limited public availability of its specific chemical properties, this guide also incorporates best-practice methodologies for handling and solubilizing novel molecular degraders to ensure experimental accuracy and reproducibility. The provided protocols are designed to be adaptable once compound-specific data, such as molecular weight, are obtained from the supplier.

Introduction to this compound

This compound is a molecular glue degrader that induces the degradation of Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2).[1] Developed by Bristol Myers Squibb, it is based on the CC-8977 scaffold and demonstrates high potency with an IC50 of 9 nM for CaMKK2 binding.[1][2] In cellular assays, this compound induces 84% degradation of CaMKK2 in HEK-293T cells with a DC50 of 0.29 µM.[1] Given its mechanism of action, this compound is a valuable tool for studying the therapeutic potential of CaMKK2 degradation.

Accurate preparation of stock solutions is the first critical step in any experiment. Molecular glue degraders, like many small molecules, can present challenges in solubility and stability. This protocol outlines a robust procedure to prepare a concentrated stock solution of this compound, typically in dimethyl sulfoxide (DMSO), which can then be used for serial dilutions in aqueous media for various in vitro and in vivo assays.

Quantitative Data for this compound

The following table summarizes the currently available quantitative data for this compound. Researchers should obtain the molecular weight from the compound supplier to prepare solutions of a specific molarity.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (CaMKK2 binding) | 9 nM (0.009 µM) | Biochemical Assay | [1] |

| Cellular Degradation (DC50) | 0.29 µM | ePL-CAMKK2-expressing HEK-293T cells | [1] |

| Maximal Degradation (Dmax) | 84% | ePL-CAMKK2-expressing HEK-293T cells | [1] |

| Pharmacokinetics (Mouse) | |||

| tmax | 0.5 h (at 10 mg/kg s.c.) | C57BL/6 mouse | [1] |

| Bioavailability | 100% (s.c.) | C57BL/6 mouse | [1] |

| AUC(0-24) | 39.9 h·µM (at 10 mg/kg s.c.) | C57BL/6 mouse | [1] |

| Molecular Weight (MW) | Not Publicly Available | - | - |

| Chemical Structure | Not Publicly Available | - | - |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in anhydrous DMSO. This is a common starting concentration for small molecule inhibitors and degraders.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%

-

Sterile microcentrifuge tubes (e.g., 1.5 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure:

-

Equilibrate this compound: Allow the vial containing the this compound powder to reach room temperature before opening to prevent condensation of moisture.

-

Weighing the Compound:

-

On a calibrated analytical balance, carefully weigh the desired amount of this compound powder into a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need to know the molecular weight (MW) of this compound. The required mass would be: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW (g/mol) * (1000 mg / 1 g).

-

Note: As the molecular weight is not publicly available, you must obtain it from the supplier. For the purpose of this protocol, we will assume a hypothetical molecular weight. Let's assume MW = 500 g/mol . Then, you would weigh 5 mg of this compound.

-

-

Dissolving the Compound:

-

Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. To prepare a 10 mM solution with 5 mg of a compound with MW 500 g/mol , you would add 1 mL of DMSO.

-

Cap the tube securely.

-

-

Ensuring Complete Solubilization:

-

Vortex the tube vigorously for 1-2 minutes.

-

Visually inspect the solution to ensure that all the powder has dissolved. If you observe any undissolved particles, proceed to the next step.

-

(Optional) Place the tube in an ultrasonic bath for 5-10 minutes to aid dissolution.

-

-

Aliquoting and Storage:

-

Once the this compound is fully dissolved, centrifuge the tube briefly to collect the entire solution at the bottom.

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

For long-term storage, store the aliquots at -80°C. For short-term storage (up to one month), -20°C is sufficient.

-

Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.

-

Workflow for Preparing this compound Stock Solution

Caption: Workflow for the preparation and storage of this compound stock solution.

Signaling Pathway Diagram: Mechanism of Action of this compound

Caption: Mechanism of this compound as a molecular glue degrader of CaMKK2.

Safety and Handling Precautions

As with any chemical compound, appropriate safety measures should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.

Troubleshooting

-

Precipitation in Aqueous Media: Molecular degraders can have poor aqueous solubility. When diluting the DMSO stock solution into your cell culture medium or assay buffer, ensure the final DMSO concentration is as low as possible (typically ≤ 0.5%) and compatible with your experimental system. If precipitation occurs, try preparing a more concentrated stock solution and adding it to the medium with vigorous mixing.

-

Compound Inactivity: If the compound does not show the expected activity, ensure the stock solution was prepared and stored correctly to prevent degradation. Verify the accuracy of the dilutions and the health of the cell line or assay system.

By following these guidelines, researchers can confidently prepare and use this compound stock solutions for their experiments, contributing to a better understanding of CaMKK2 biology and its potential as a therapeutic target.

References

Application Notes and Protocols for Selinexor (KPT-330) Administration in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selinexor (formerly KPT-330) is a first-in-class, oral, selective inhibitor of nuclear export (SINE) compound that targets Exportin 1 (XPO1).[1][2] XPO1 is a key nuclear transport protein responsible for exporting numerous cargo proteins, including tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm.[1][2] In many cancers, XPO1 is overexpressed, leading to the inappropriate export and functional inactivation of TSPs, thereby promoting cancer cell survival and proliferation.[1][2] Selinexor covalently binds to XPO1, blocking its function and forcing the nuclear retention and reactivation of TSPs like p53, p21, and IκB-α.[1][3] This leads to cell cycle arrest and apoptosis in cancer cells.[1][2]

These application notes provide an overview of common administration routes and protocols for selinexor in mice, based on preclinical studies. The provided methodologies are intended to serve as a guide for researchers designing in vivo efficacy and pharmacokinetic studies.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of selinexor in mice.

Table 1: Selinexor Dosing and Administration in Murine Tumor Models

| Mouse Strain | Tumor Model | Selinexor Dose (mg/kg) | Administration Route | Dosing Schedule | Reference |